1-(3-methoxyphenyl)-5-oxo-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide
Overview
Description
1-(3-Methoxyphenyl)-5-oxo-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is a complex organic compound that features a variety of functional groups, including a thiazole ring, a thiadiazole ring, and a pyrrolidine ring
Mechanism of Action
Target of Action
The compound, also known as F1877-0839, primarily targets the macrodomain of the nonstructural protein 3 of SARS-CoV-2 . This protein plays a crucial role in the replication and transcription of the virus.
Mode of Action
F1877-0839 interacts with its target by binding to the macrodomain of the nonstructural protein 3 of SARS-CoV-2 . The compound has been found to inhibit the interaction between the SARS-CoV-2 Spike protein and the human Angiotensin-Converting Enzyme 2 (hACE2), thereby preventing the virus from entering host cells .
Biochemical Pathways
The compound affects the viral entry pathway . By inhibiting the interaction between the SARS-CoV-2 Spike protein and hACE2, it prevents the virus from entering host cells, thereby disrupting the viral replication cycle .
Pharmacokinetics
The compound’s efficacy against sars-cov-2 suggests that it has sufficient bioavailability to interact with its target in the body .
Result of Action
The primary result of F1877-0839’s action is the inhibition of SARS-CoV-2 entry into host cells . This can potentially prevent the spread of the virus within the body, thereby mitigating the effects of the infection .
Action Environment
The action of F1877-0839 is influenced by the environment within the body, particularly the presence of the SARS-CoV-2 virus and hACE2. The compound’s efficacy may also be affected by factors such as the patient’s overall health, the presence of other medications, and individual variations in drug metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazole and thiadiazole intermediates. One common route involves the reaction of 2-aminothiazole with carbon disulfide and hydrazine hydrate to form the thiadiazole ring. This intermediate is then coupled with a pyrrolidine derivative through a series of condensation and cyclization reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)-5-oxo-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole and thiadiazole rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Thiadiazole Derivatives: Compounds such as tiazofurin and abafungin are known for their antineoplastic and antifungal properties.
Uniqueness: 1-(3-Methoxyphenyl)-5-oxo-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is unique due to its combination of multiple functional groups and rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-5-oxo-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O4S3/c1-29-13-4-2-3-12(8-13)25-9-11(7-15(25)27)16(28)22-18-23-24-19(32-18)31-10-14(26)21-17-20-5-6-30-17/h2-6,8,11H,7,9-10H2,1H3,(H,20,21,26)(H,22,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVHGNVXMMAIPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)NC4=NC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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